Laropiprant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Laropiprant's mechanism of action revolves around its antagonism of the DP1 receptor. Niacin, at therapeutic doses, stimulates the production of PGD2, which binds to DP1 receptors on skin cells. This binding triggers vasodilation, leading to the characteristic flushing sensation []. Laropiprant competes with PGD2 for binding to DP1, effectively blocking the vasodilatory effect and reducing flushing [].

Laropiprant does not exhibit significant chemical reactivity under typical conditions but interacts selectively with prostaglandin D2 receptors. The primary reaction of interest involves its antagonistic action on these receptors, which prevents the vasodilatory effects of prostaglandin D2 that lead to flushing. In vitro studies have shown that laropiprant can inhibit platelet aggregation induced by prostaglandin D2 and thromboxane A2, suggesting potential implications in platelet function modulation .

The biological activity of laropiprant is primarily centered around its role as a prostaglandin D2 receptor antagonist. By blocking the DP1 receptor, laropiprant effectively reduces the flushing response triggered by niacin therapy. This mechanism allows patients to tolerate higher doses of niacin without experiencing significant discomfort from flushing. Additionally, laropiprant has been shown to have some affinity for thromboxane A2 receptors, although it is significantly less potent in this regard .

Clinical trials indicated that while laropiprant reduced flushing symptoms, it did not alter the lipid-modifying effects of niacin nor did it provide additional cardiovascular benefits when used in combination with statins .

The synthesis of laropiprant has been explored in various studies. One notable method involves several key steps:

- Formation of the cyclopenta[b]indole framework: This involves constructing the core indole structure through cyclization reactions.

- Introduction of functional groups: Subsequent steps introduce the necessary substituents such as the fluorine atom and the methanesulfonyl group.

- Final coupling: The final product is obtained through acetic acid coupling to yield laropiprant.

Research has also focused on developing novel derivatives of laropiprant to enhance its pharmacological profile and explore new therapeutic applications .

Laropiprant was primarily used in conjunction with niacin for managing dyslipidemia, particularly in patients who required increased high-density lipoprotein cholesterol levels while minimizing flushing side effects. Despite its initial promise, laropiprant's clinical utility has been curtailed due to regulatory withdrawals stemming from safety concerns and lack of efficacy in improving cardiovascular outcomes .

Several compounds share structural or functional similarities with laropiprant, particularly within the realm of prostaglandin receptor antagonists or agents used for lipid modulation:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Niacin | Vitamin B3 | Increases high-density lipoprotein levels | Causes flushing; often co-administered with laropiprant |

| Prostaglandin E1 | Prostaglandin | Vasodilator; affects various receptors | Natural compound; used for different therapeutic applications |

| Thromboxane A2 | Eicosanoid | Promotes platelet aggregation | Opposes the action of prostaglandins; involved in clotting |

| Aspirin | Non-steroidal anti-inflammatory drug | Inhibits cyclooxygenase enzymes | Reduces thromboxane production; prevents clotting |

Laropiprant's uniqueness lies in its specific antagonistic action on the prostaglandin D2 receptor subtype 1, distinguishing it from other compounds that may either promote or inhibit different pathways related to vascular function and lipid metabolism .

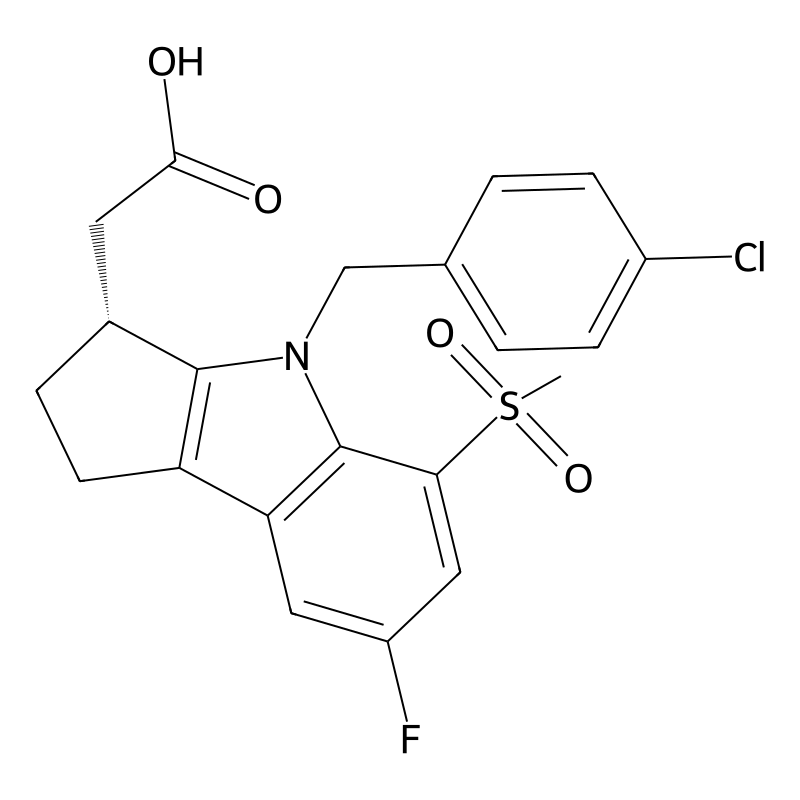

The synthesis of laropiprant involves multiple strategic approaches, each designed to efficiently construct the complex tricyclic indole framework while establishing the critical stereochemical center. The compound's molecular structure, characterized by the formula C₂₁H₁₉ClFNO₄S and molecular weight of 435.9 g/mol, presents significant synthetic challenges requiring sophisticated methodologies [1] [4] [5].

Asymmetric Hydrogenation Strategy

The most successful synthetic approach to laropiprant employs asymmetric hydrogenation as the key stereochemical-determining step [3] [6] [7]. This methodology utilizes rhodium-based chiral catalysts to achieve the desired (3R)-configuration with exceptional enantioselectivity exceeding 99% enantiomeric excess [8]. The asymmetric hydrogenation process represents a direct and atom-economical approach to introducing the required chirality while constructing the cyclopentane ring system [9] [7].

The reaction mechanism involves the coordination of a prochiral substrate to a chiral rhodium complex, followed by the stereoselective addition of hydrogen atoms. The success of this approach depends critically on the proper selection of chiral ligands, typically bidentate phosphorus-containing compounds that create an asymmetric environment around the metal center [10] [11] [12].

Fischer Indole Methodology

An alternative synthetic route employs Fischer indole synthesis utilizing benzyl aryl hydrazine derivatives obtained through regioselective hydrazine alkylation [13]. This classical approach allows for the efficient construction of the indole core structure, though it requires careful optimization to achieve the desired regioselectivity and yield [14]. The Fischer indole synthesis involves the acid-catalyzed condensation of aryl hydrazines with ketones or aldehydes, followed by a rearrangement to form the indole ring system [15].

Cyclopentane Ring Formation Strategies

The construction of the cyclopentane ring fused to the indole system can be achieved through several mechanisms, including electrophilic aromatic substitution reactions and intramolecular cyclization processes [15] [14] [16]. These approaches typically involve the formation of reactive intermediates that undergo cyclization under controlled conditions to form the desired tricyclic framework with high selectivity [17].

| Synthetic Approach | Key Catalyst/Reagent | Stereochemical Control | Yield/Efficiency | Industrial Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-based catalysts with chiral ligands | (3R)-configuration via asymmetric hydrogenation | >99% enantiomeric excess | Demonstrated at pilot plant scale |

| Fischer Indole Synthesis | Benzyl aryl hydrazine derivatives | Regioselective hydrazine alkylation | Moderate to good yields | Established methodology |

| Cyclopentane Ring Formation | Electrophilic aromatic substitution | Intramolecular cyclization control | Good yields with high selectivity | Suitable for scale-up |

| Chiral Resolution via TMG Salt | Tetramethylguanidine (TMG) | Crystallization-based enantiomeric enrichment | >99% enantiomeric excess after crystallization | Implemented for large-scale production |

| Green Chemistry Approach | Solvent-free mechanochemical methods | Environmentally benign chiral induction | High atom economy | Emerging scalable technology |

Industrial Scalable Production Methodologies

The translation of laboratory-scale synthetic procedures to industrial manufacturing requires careful consideration of process safety, efficiency, and economic viability.

Pilot Plant Demonstrations

Merck's development of laropiprant included successful pilot plant campaigns that demonstrated the scalability of the asymmetric hydrogenation approach [3] [20] [7]. These demonstrations validated the process parameters, including catalyst loading, reaction conditions, and product isolation procedures, establishing the foundation for potential commercial-scale manufacturing.

Process Optimization Strategies

Industrial scalability requires optimization of multiple parameters, including substrate solubility, temperature and pressure conditions, catalyst loading, and reaction stress testing [3] [6]. The development process involved systematic evaluation of these parameters to ensure robust and reproducible manufacturing conditions suitable for large-scale implementation.

Telescoped Synthesis Approaches

The integration of multiple synthetic steps without intermediate isolation, known as telescoped synthesis, offers significant advantages for industrial production [6]. This approach reduces processing time, minimizes waste generation, and improves overall process efficiency by eliminating purification steps between reactions.

| Production Method | Scale | Key Features | Advantages | Implementation Status |

|---|---|---|---|---|

| Continuous Flow Chemistry | Pilot to commercial scale | Continuous substrate feeding and product removal | Improved safety and consistency | Under development for complex molecules |

| Batch Processing with Optimized Conditions | Multi-kilogram batches | Optimized temperature, pressure, and catalyst loading | Well-established for pharmaceutical manufacturing | Standard industrial practice |

| Telescoped Synthesis | Integrated multi-step processes | Multiple reaction steps without isolation | Reduced processing time and costs | Demonstrated for Laropiprant synthesis |

| Automated Manufacturing | Large-scale automated production | Computer-controlled process parameters | Reproducible quality and reduced labor | Widely adopted in pharmaceutical industry |

| Process Intensification | High-throughput manufacturing | Enhanced heat and mass transfer | Higher productivity per unit volume | Emerging technology for API production |

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic methods for laropiprant aligns with modern pharmaceutical industry initiatives to reduce environmental impact while maintaining efficiency and quality.

Atom Economy Maximization

The asymmetric hydrogenation approach exemplifies excellent atom economy by directly incorporating all atoms from the starting materials into the final product [3] [21]. This approach minimizes waste generation and maximizes the utilization of raw materials, representing a significant advancement over traditional multi-step synthetic sequences that generate substantial byproduct waste.

Solvent Reduction Strategies

Green chemistry principles advocate for the reduction or elimination of organic solvents, which constitute a major source of environmental impact in pharmaceutical manufacturing [21] [22]. The development of solvent-free or aqueous reaction conditions for laropiprant synthesis represents an important advancement in sustainable pharmaceutical chemistry.

Catalytic Efficiency Improvements

The use of highly efficient catalytic systems reduces the overall environmental footprint by minimizing catalyst loading while maintaining excellent selectivity and yield [3] [21]. The rhodium-based catalytic systems employed in laropiprant synthesis demonstrate exceptional turnover numbers, making them economically and environmentally attractive for large-scale implementation.

Energy Efficiency Considerations

Modern synthetic approaches emphasize the use of milder reaction conditions, including lower temperatures and pressures, to reduce energy consumption [21] [23]. The optimization of reaction conditions for laropiprant synthesis incorporates these principles while maintaining the required selectivity and efficiency.

| Green Chemistry Principle | Implementation in Laropiprant Synthesis | Environmental Benefits | Industrial Feasibility |

|---|---|---|---|

| Waste Prevention | Optimized reaction conditions to minimize byproducts | Reduced waste generation and disposal costs | High - established waste minimization protocols |

| Atom Economy | Direct asymmetric hydrogenation maximizes atom incorporation | Maximum utilization of starting materials | High - direct synthetic approaches preferred |

| Less Hazardous Chemical Synthesis | Replacement of toxic reagents with safer alternatives | Decreased exposure to hazardous substances | Medium - requires process redesign |

| Safer Solvents and Auxiliaries | Aqueous or solvent-free reaction conditions | Reduced environmental impact of solvents | Medium - may require specialized equipment |

| Design for Energy Efficiency | Lower temperature and pressure operations | Lower energy consumption and carbon footprint | High - cost savings from energy reduction |

| Use of Renewable Feedstocks | Use of bio-based starting materials where possible | Sustainable raw material utilization | Low to Medium - limited availability of bio-feedstocks |

| Catalysis | Efficient rhodium-based catalytic systems | Reduced catalyst loading and improved turnover | High - well-established catalytic processes |

Quality Control and Purity Assessment Methods

The manufacturing of pharmaceutical-grade laropiprant requires comprehensive analytical methods to ensure product quality, purity, and consistency across production batches.

High-Performance Liquid Chromatography Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary analytical method for laropiprant purity assessment [24] [25] [26]. Typical analytical conditions employ C18 columns with ultraviolet detection at wavelengths between 250-265 nm, providing excellent sensitivity and specificity for the compound and its related impurities [2] [27] [25].

The HPLC methods require validation according to International Conference on Harmonisation (ICH) guidelines, including assessment of specificity, linearity, accuracy, precision, detection limits, and robustness [25] [26]. Method validation ensures reliable quantification of laropiprant with typical specifications requiring ≥98% purity by HPLC analysis [2] [24].

Chiral Purity Analysis

The determination of enantiomeric purity represents a critical quality parameter for laropiprant, requiring specialized chiral chromatographic methods [19] [28]. Chiral stationary phases enable the separation and quantification of the desired (3R)-enantiomer from its (3S)-antipode, with specifications typically requiring >99% enantiomeric excess [8].

Mass Spectrometric Confirmation

Mass spectrometry, particularly using electrospray ionization (ESI), provides definitive molecular weight confirmation and structural characterization [25] [28]. The molecular ion peak at m/z 435.9 confirms the expected molecular weight, while fragmentation patterns provide additional structural information for identity confirmation [29] [30].

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provide comprehensive structural confirmation and purity assessment [19] [31]. The characteristic chemical shift patterns enable identification of the compound structure and detection of structural impurities that might not be revealed by other analytical methods.

Elemental Analysis and Physical Characterization

Elemental analysis confirms the molecular composition by determining the percentages of carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine [32]. Results must typically fall within 0.4% of theoretical values to meet pharmaceutical specifications. Additional physical characterization includes melting point determination and crystallographic analysis when applicable [2] [33].

| Analytical Method | Detection/Analysis Type | Purpose | Typical Specifications |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV detection at 250-265 nm | Purity assessment and impurity profiling | ≥98% purity (HPLC) |

| Chiral HPLC | Chiral stationary phases | Enantiomeric excess determination | >99% enantiomeric excess |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) | Molecular weight confirmation | Molecular ion at m/z 435.9 |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy | Structural confirmation | Chemical shift assignments |

| X-ray Crystallography | Single crystal structure determination | Absolute configuration determination | Crystal structure parameters |

| Melting Point Determination | Thermal analysis | Purity and identity confirmation | Narrow melting range |

| Elemental Analysis | C, H, N, S, Cl, F content | Compositional analysis | Within 0.4% of theoretical values |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pelzont is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL)cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Pelzont should be used in patients in combination with 3-hydroxy-3-methylglutaryl-coenzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol lowering effect of HMG-CoA-reductase inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Pelzont.

Pharmacology

ATC Code

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGDR [HSA:5729] [KO:K04332]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Lipid modifying agents -> Human pharmacotherapeutic group

Human drugs -> Pelzont -> EMA Drug Category

Human drugs -> Tredaptive -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Dates

2: Cioni G, Mannini L, Liotta AA, D'Alessandri G, Fatini C, Bandinelli B, Costanzo M, Abbate R, Marcucci R. Detrimental effects of niacin/laropiprant on microvascular reactivity and red cell deformability in patients with elevated lipoprotein(a) levels. J Thromb Thrombolysis. 2015 Aug 20. [Epub ahead of print] PubMed PMID: 26289089.

3: Hu M, Yang YL, Chan P, Tomlinson B. Pharmacogenetics of cutaneous flushing response to niacin/laropiprant combination in Hong Kong Chinese patients with dyslipidemia. Pharmacogenomics. 2015;16(12):1387-97. doi: 10.2217/pgs.15.79. Epub 2015 Jul 31. PubMed PMID: 26226939.

4: McKenney J, Bays H, Gleim G, Mitchel Y, Kuznetsova O, Sapre A, Sirah W, Maccubbin D. Safety and tolerability of extended-release niacin-laropiprant: Pooled analyses for 11,310 patients in 12 controlled clinical trials. J Clin Lipidol. 2015 May-Jun;9(3):313-25. doi: 10.1016/j.jacl.2015.02.006. Epub 2015 Mar 2. PubMed PMID: 26073389.

5: Hu M, Yang YL, Masuda D, Yamashita S, Tomlinson B. Effect of Extended-Release Niacin/Laropiprant Combination on Plasma Adiponectin and Insulin Resistance in Chinese Patients with Dyslipidaemia. Dis Markers. 2015;2015:154014. doi: 10.1155/2015/154014. Epub 2015 Apr 29. PubMed PMID: 26063948; PubMed Central PMCID: PMC4429190.

6: Bays HE, Brinton EA, Triscari J, Chen E, Maccubbin D, MacLean AA, Gibson KL, Ruck RA, Johnson-Levonas AO, O'Neill EA, Mitchel YB. Extended-release niacin/laropiprant significantly improves lipid levels in type 2 diabetes mellitus irrespective of baseline glycemic control. Vasc Health Risk Manag. 2015 Feb 24;11:165-72. doi: 10.2147/VHRM.S70907. eCollection 2015. PubMed PMID: 25750540; PubMed Central PMCID: PMC4348131.

7: Bloomfield HE. ACP Journal Club: adding niacin plus laropiprant to statins did not reduce vascular events and increased serious adverse events. Ann Intern Med. 2014 Nov 18;161(10):JC8. doi: 10.7326/0003-4819-161-10-201411180-02008. PubMed PMID: 25402541.

8: Krishna R, Guo Y, Schulz V, Cord-Cruz E, Smith S, Hair S, Nahm WK, Draelos ZD. Non-obligatory role of prostaglandin D2 receptor subtype 1 in rosacea: laropiprant in comparison to a placebo did not alleviate the symptoms of erythematoelangiectaic rosacea. J Clin Pharmacol. 2015 Feb;55(2):137-43. doi: 10.1002/jcph.383. Epub 2014 Sep 4. PubMed PMID: 25142778.

9: Kei A, Elisaf M. Nicotinic acid/laropiprant reduces platelet count but increases mean platelet volume in patients with primary dyslipidemia. Arch Med Sci. 2014 Jun 29;10(3):439-44. doi: 10.5114/aoms.2014.43738. Epub 2014 Jun 27. PubMed PMID: 25097572; PubMed Central PMCID: PMC4107250.

10: Huynh K. Dyslipidaemia: Niacin-laropiprant fails to reduce the risk of vascular events. Nat Rev Cardiol. 2014 Oct;11(10):558. doi: 10.1038/nrcardio.2014.116. Epub 2014 Aug 5. PubMed PMID: 25093436.

11: HPS2-THRIVE Collaborative Group, Landray MJ, Haynes R, Hopewell JC, Parish S, Aung T, Tomson J, Wallendszus K, Craig M, Jiang L, Collins R, Armitage J. Effects of extended-release niacin with laropiprant in high-risk patients. N Engl J Med. 2014 Jul 17;371(3):203-12. doi: 10.1056/NEJMoa1300955. PubMed PMID: 25014686.

12: Farnier M, Chen E, Johnson-Levonas AO, McCrary Sisk C, Mitchel YB. Effects of extended-release niacin/laropiprant, simvastatin, and the combination on correlations between apolipoprotein B, LDL cholesterol, and non-HDL cholesterol in patients with dyslipidemia. Vasc Health Risk Manag. 2014 May 7;10:279-90. doi: 10.2147/VHRM.S58694. eCollection 2014. PubMed PMID: 24855368; PubMed Central PMCID: PMC4019613.

13: Lauring B, Dishy V, De Kam PJ, Crumley T, Wenning L, Liu F, Sisk C, Wagner J, Lai E. Effects of Extended-Release Niacin and Extended-Release Niacin/Laropiprant on the Pharmacokinetics of Simvastatin in Healthy Subjects. Am J Ther. 2015 Sep-Oct;22(5):367-76. doi: 10.1097/MJT.0000000000000051. PubMed PMID: 24832384.

14: Nasser Figueiredo V, Vendrame F, Colontoni BA, Quinaglia T, Roberto Matos-Souza J, Azevedo Moura F, Coelho OR, de Faria EC, Sposito AC. Short-term effects of extended-release niacin with and without the addition of laropiprant on endothelial function in individuals with low HDL-C: a randomized, controlled crossover trial. Clin Ther. 2014 Jun 1;36(6):961-6. doi: 10.1016/j.clinthera.2014.03.012. Epub 2014 Apr 24. PubMed PMID: 24768191.

15: Mayor S. Nicotinic acid plus laropiprant suspended for dyslipidaemia. Lancet Diabetes Endocrinol. 2013 Aug;1 Suppl 1:s6. doi: 10.1016/S2213-8587(13)70129-3. Epub 2013 Sep 18. PubMed PMID: 24622598.

16: Kei A, Tellis C, Liberopoulos E, Tselepis A, Elisaf M. Effect of switch to the highest dose of rosuvastatin versus add-on-statin fenofibrate versus add-on-statin nicotinic acid/laropiprant on oxidative stress markers in patients with mixed dyslipidemia. Cardiovasc Ther. 2014 Aug;32(4):139-46. doi: 10.1111/1755-5922.12072. PubMed PMID: 24618208.

17: Aye MM, Kilpatrick ES, Afolabi P, Wootton SA, Rigby AS, Coady AM, Sandeman DD, Atkin SL. Postprandial effects of long-term niacin/laropiprant use on glucose and lipid metabolism and on cardiovascular risk in patients with polycystic ovary syndrome. Diabetes Obes Metab. 2014 Jun;16(6):545-52. doi: 10.1111/dom.12255. Epub 2014 Feb 9. PubMed PMID: 24401089.

18: Cenarro A, Puzo J, Ferrando J, Mateo-Gallego R, Bea AM, Calmarza P, Jarauta E, Civeira F. Effect of Nicotinic acid/Laropiprant in the lipoprotein(a) concentration with regard to baseline lipoprotein(a) concentration and LPA genotype. Metabolism. 2014 Mar;63(3):365-71. doi: 10.1016/j.metabol.2013.10.014. Epub 2013 Nov 6. PubMed PMID: 24333007.

19: De Kam PJ, Luo WL, Wenning L, Ratcliffe L, Sisk CM, Royalty J, Radziszewski W, Wagner JA, Lai E. The effects of laropiprant on the antiplatelet activity of co-administered clopidogrel and aspirin. Platelets. 2014;25(7):480-7. doi: 10.3109/09537104.2013.836747. Epub 2013 Nov 8. PubMed PMID: 24206527.

20: Yang YL, Hu M, Chang M, Tomlinson B. A high incidence of exanthematous eruption associated with niacin/laropiprant combination in Hong Kong Chinese patients. J Clin Pharm Ther. 2013 Dec;38(6):528-32. doi: 10.1111/jcpt.12096. Epub 2013 Sep 10. PubMed PMID: 24020480.